1-(4-CHLOROBENZENESULFONYL)-3-(PYRIDIN-3-YL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,4-TRIAZOL-5-AMINE
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Overview
Description
1-(4-CHLOROBENZENESULFONYL)-3-(PYRIDIN-3-YL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,4-TRIAZOL-5-AMINE is a complex organic compound that features a triazole ring, a pyridine ring, and a thiophene ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROBENZENESULFONYL)-3-(PYRIDIN-3-YL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,4-TRIAZOL-5-AMINE typically involves multi-step organic reactions. Common steps might include:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate electrophiles.
Sulfonylation: Introduction of the 4-chlorobenzenesulfonyl group can be done using sulfonyl chlorides in the presence of a base.
Coupling reactions: The pyridine and thiophene rings can be introduced through coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, compounds with triazole rings are often studied for their potential as enzyme inhibitors or antimicrobial agents.
Medicine
Medicinal chemistry might explore this compound for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorobenzenesulfonyl)-3-(pyridin-3-yl)-1H-1,2,4-triazole
- 1-(4-Chlorobenzenesulfonyl)-3-(thiophen-2-yl)-1H-1,2,4-triazole
Uniqueness
The uniqueness of 1-(4-CHLOROBENZENESULFONYL)-3-(PYRIDIN-3-YL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,4-TRIAZOL-5-AMINE lies in its specific combination of functional groups and ring systems, which could confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-5-pyridin-3-yl-N-(thiophen-2-ylmethyl)-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O2S2/c19-14-5-7-16(8-6-14)28(25,26)24-18(21-12-15-4-2-10-27-15)22-17(23-24)13-3-1-9-20-11-13/h1-11H,12H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYDSXVBDCTXGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=N2)NCC3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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